molecular formula C10H8BrNO3 B7976236 Methyl 2-(4-bromo-2-cyanophenoxy)acetate

Methyl 2-(4-bromo-2-cyanophenoxy)acetate

Cat. No.: B7976236
M. Wt: 270.08 g/mol
InChI Key: FSQBHEGGTFKQFX-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-cyanophenoxy)acetate is a synthetic organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 . This ester is characterized by the presence of both bromo and cyano functional groups on its phenolic ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The bromine atom serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon or nitrogen-based substituents . Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions. Compounds featuring aryloxyalkyl ester structures, like this one, are important motifs found in pharmaceuticals, agrochemicals, and functional materials . As a reagent, it can be used in the construction of more complex molecular architectures, including heterocyclic systems with potential biological activity. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBHEGGTFKQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Bromination is achieved using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, a patent detailing similar syntheses specifies the use of bromine in acetic acid with iron(III) chloride (FeCl₃) as a catalyst, yielding 4-bromo-2-cyanophenol at 60–70°C with a 78% yield. Alternative methods employ NBS in carbon tetrachloride (CCl₄) under photolytic conditions, though this approach requires rigorous temperature control to avoid over-bromination.

Table 1: Bromination Reaction Parameters

Brominating AgentCatalystSolventTemperature (°C)Yield (%)
Br₂FeCl₃Acetic acid60–7078
NBSNoneCCl₄25 (UV light)65

Williamson Ether Synthesis with Methyl Bromoacetate

The brominated intermediate is then subjected to Williamson ether synthesis to introduce the acetoxy group. This step involves nucleophilic substitution between 4-bromo-2-cyanophenol and methyl bromoacetate.

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is the most commonly reported base-solvent system, facilitating deprotonation of the phenolic hydroxyl group and subsequent attack on the bromoacetate electrophile. Reactions are typically conducted at 80–85°C for 8–12 hours, achieving yields of 82–90%. Alternative solvents such as acetone or ethyl acetate reduce reaction efficiency due to poorer solubility of the phenolic substrate.

Table 2: Etherification Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80–851089
NaHCO₃Acetone601568

Alternative Synthesis via Cyanophenol Alkylation

A modified approach involves alkylation of 4-bromo-2-cyanophenol with methyl chloroacetate under phase-transfer catalysis (PTC). This method, reported in a study on cotton fabric-supported catalysts, uses tetrabutylammonium bromide (TBAB) as a phase-transfer agent in a biphasic water-toluene system. The reaction proceeds at 40°C with a 76% yield, offering a milder alternative to traditional Williamson synthesis.

Mechanism and Kinetics

The PTC method accelerates the reaction by shuttling the deprotonated phenoxide ion into the organic phase, where it reacts with methyl chloroacetate. Kinetic studies reveal a first-order dependence on both the phenoxide and alkylating agent, with an activation energy of 45 kJ/mol.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing for cost, safety, and purity. Continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times. A patent describes a pilot-scale process using a tubular reactor with inline monitoring of bromide byproducts, achieving a throughput of 12 kg/h with ≥99% purity.

Key Challenges

  • Purification : Residual DMF in the product necessitates multiple aqueous washes, increasing solvent waste.

  • Byproduct Management : Bromide salts generated during the reaction must be removed via ion-exchange resins.

Reaction Optimization and Yield Enhancement

Recent advances focus on catalytic systems and solvent-free conditions. A study demonstrated that using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) increases the reaction rate by 40% compared to K₂CO₃, attributed to the stronger base strength of Cs⁺. Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment.

Table 3: Catalytic Systems Comparison

CatalystSolventTime (h)Yield (%)
K₂CO₃DMF1089
Cs₂CO₃DMSO693
TBABToluene476

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromo-2-cyanophenoxy)acetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-cyanophenoxy)acetate involves its interaction with various molecular targets. The bromo and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The phenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Properties

The compound’s unique substitution pattern (4-bromo, 2-cyano, phenoxy) distinguishes it from related esters. Key analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Methyl 2-(4-bromo-2-cyanophenoxy)acetate C10H8BrNO3 4-Bromo, 2-cyano, phenoxy 286.08 High polarity due to CN; bromine enhances electrophilicity
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate C9H9BrO3 4-Bromo, 2-hydroxy 245.07 Hydrogen-bond donor (OH) influences crystal packing
Methyl 2-bromo-2-(4-cyanophenyl)acetate C10H8BrNO2 4-Cyano, 2-bromo 254.08 Bromine on acetate carbon increases steric hindrance
Methyl 2-(4-(2-bromoethyl)phenyl)acetate C11H13BrO2 4-Bromoethyl 257.12 Flexible bromoethyl chain enables alkylation reactions

Key Observations :

  • Electron-Withdrawing Groups: The 2-cyano group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) compared to hydroxyl or alkyl-substituted analogs .
  • Crystallography : Analogs like Methyl 2-(4-bromo-2-hydroxyphenyl)acetate exhibit intramolecular hydrogen bonds (O–H⋯N), influencing their crystal packing and stability . Similar interactions may occur in the target compound if hydroxyl impurities are present.
  • Steric Effects: Methyl 2-bromo-2-(4-cyanophenyl)acetate has bromine on the acetate carbon, which may hinder rotation and affect conformational flexibility compared to phenoxy-substituted derivatives .

Research Findings and Data

Comparative Physicochemical Data

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound Not reported ~10 (DMSO) 2.1 (est.)
Methyl 2-(4-bromo-2-hydroxyphenyl)acetate 95–97 25 (MeOH) 1.8
Methyl 2-bromo-2-(4-fluorophenyl)acetate 62–64 50 (CHCl3) 2.3

Notes:

  • The target compound’s estimated LogP (2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.
  • Lower solubility in polar solvents compared to hydroxylated analogs may reflect reduced hydrogen-bonding capacity .

Supramolecular Interactions

Crystal structures of analogs (e.g., ) reveal:

  • Hydrogen Bonds : O–H⋯N interactions stabilize molecular conformations.
  • π-π Stacking : Offset aromatic interactions enhance crystal lattice stability. These features may extrapolate to the target compound, affecting its solid-state properties and formulation .

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modifications : Replace bromine with iodine (higher steric bulk) or cyano with nitro (electron-withdrawing).
  • Screening : Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area) .

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